Sodium phenylpyruvate monohydrate is a compound that has not been directly studied in the provided papers. However, its related compounds, such as sodium phenylbutyrate and sodium phenylacetate, have been investigated for their therapeutic potential and mechanisms of action. These compounds are aromatic fatty acids and have been shown to influence various biological processes, including differentiation, apoptosis, and gene expression regulation56. The interest in these compounds stems from their diverse applications in clinical and experimental settings, particularly in the treatment of urea cycle disorders, cancer, and other diseases6.
Sodium phenylpyruvate monohydrate can be derived from the reaction of phenylalanine or phenylpyruvic acid with sodium hydroxide or sodium carbonate. It is commonly found as a crystalline solid, often appearing as a white powder. The compound is categorized under organic salts and is recognized for its role as a precursor in the synthesis of various biologically active compounds.
The synthesis of sodium phenylpyruvate monohydrate can be achieved through several methods, with one notable process involving the reaction of calcium phenylpyruvate with sodium carbonate. This method is described in detail in a patent, which outlines the following steps:
Alternative synthetic routes have also been explored, including the use of labeled precursors for isotopic studies, which involve more complex multi-step synthesis techniques .
The molecular structure of sodium phenylpyruvate monohydrate consists of a phenyl group attached to a pyruvate moiety, specifically characterized by:
The structural representation can be expressed using SMILES notation: O=C(C(=O)[O-])Cc1ccccc1.[Na+]
, indicating the arrangement of atoms within the molecule .
Sodium phenylpyruvate participates in various chemical reactions due to its functional groups:
These reactions are essential for synthesizing complex organic compounds used in pharmaceuticals and agrochemicals .
The mechanism of action for sodium phenylpyruvate primarily revolves around its role as a substrate in metabolic pathways. When introduced into biological systems, it can be converted into phenylalanine or other metabolites through enzymatic processes. This conversion is particularly relevant in conditions where there is a deficiency in certain metabolic pathways, such as phenylketonuria (PKU), where it serves as an alternative source of phenylalanine .
Sodium phenylpyruvate monohydrate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in chemical synthesis and biological research .
Sodium phenylpyruvate monohydrate finds extensive applications across different fields:
Sodium phenylpyruvate monohydrate (C9H7NaO3·H2O; CAS 114-76-1/122049-54-1) is the stable crystalline sodium salt of phenylpyruvic acid. This α-keto acid derivative plays critical roles in phenylalanine metabolism and pathological states like phenylketonuria (PKU). Its monohydrate form features a water molecule within the crystal lattice, enhancing stability for research applications. The compound is characterized by high water solubility (>65 g/L) and thermal stability, decomposing above 300°C [5] [9].
The history of sodium phenylpyruvate monohydrate is inextricably linked to phenylketonuria research. Norwegian physician Asbjørn Følling first identified phenylpyruvic acid in 1934 while investigating the musty odor in urine from intellectually disabled siblings. He isolated phenylpyruvic acid as the source and named the associated disorder "phenylpyruvic oligophrenia" (later termed phenylketonuria) [3] [6]. The compound's initial designation as phenylpyruvic acid reflected its structural relationship to pyruvic acid (a phenyl-substituted pyruvate). The transition to sodium phenylpyruvate monohydrate emerged with the characterization of its stable salt form for biochemical studies. Systematic nomenclature now specifies it as sodium 2-oxo-3-phenylpropanoate monohydrate, with "phenylpyruvate" remaining the common abbreviation. Its identification as a PKU biomarker established phenylpyruvate as the first clinically relevant keto acid in human metabolic disease [3] [6].
Sodium phenylpyruvate monohydrate belongs to the α-keto acid family, characterized by a carbonyl group adjacent to the carboxylate functionality. Its structure (Fig. 1) features:
Table 1: Key Structural and Physical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C9H7NaO3·H2O | [1] [5] |
Molecular weight | 186.14 g/mol (anhydrous) | [1] [9] |
Crystal system | Monoclinic | [5] |
SMILES notation | [O-]C(=O)C(=O)CC1=CC=CC=C1.[Na+] | [1] |
Heavy atom count | 13 | [1] |
Rotatable bond count | 3 | [1] |
Melting point | >300°C (decomposition) | [5] [9] |
Water solubility | >65 g/L (25°C) | [5] [9] |
Structurally, the phenylpyruvate anion differs from pyruvic acid through benzene ring substitution at the C3 position. This aromatic group confers distinct chemical properties:
Table 2: Comparative Analysis of Pyruvate Derivatives
Compound | Substituent | Biological Significance |
---|---|---|
Pyruvic acid | H- | Glycolysis endpoint |
Phenylpyruvic acid | C6H5- | Phenylalanine metabolite |
Indolepyruvic acid | C8H6N- | Tryptophan metabolism intermediate |
p-Hydroxyphenylpyruvic acid | p-HO-C6H4- | Tyrosine catabolism intermediate |
Sodium phenylpyruvate monohydrate represents a crucial branch point in phenylalanine metabolism. Under physiological conditions, phenylalanine undergoes hydroxylation to tyrosine via phenylalanine hydroxylase (PAH). However, when PAH activity is deficient (as in PKU), transamination becomes the major metabolic pathway, generating phenylpyruvate [3] [6]. This reaction is catalyzed by phenylalanine transaminase (EC 2.6.1.58):
Phenylalanine + α-ketoglutarate ⇌ phenylpyruvate + glutamate
In PKU (OMIM #261600), phenylalanine accumulation saturates the transamination pathway, leading to markedly elevated phenylpyruvate levels in tissues and biological fluids. The pathophysiology involves both direct and indirect neurotoxicity mechanisms:
Phenylpyruvate exacerbates oxidative damage through multiple pathways:
Table 3: Oxidative Stress Markers in PKU Models
Marker | Change | Biological System | Consequence |
---|---|---|---|
Thiobarbituric acid-reactive substances (TBA-RS) | ↑ 2-3x | Plasma, erythrocytes, brain | Lipid peroxidation |
Protein carbonyls | ↑ 50-80% | Plasma, brain tissue | Protein oxidation |
8-Hydroxy-2'-deoxyguanosine | ↑ 2.5x | Leukocytes | DNA oxidation |
Glutathione peroxidase | ↓ 30-40% | Erythrocytes, brain | Impaired H2O2 detoxification |
Total antioxidant reactivity | ↓ 25-35% | Plasma | Reduced antioxidant capacity |
The clinical significance extends beyond classical PKU. Even in treated patients, subtle phenylpyruvate accumulation may contribute to neurocognitive deficits through chronic oxidative damage. Research models demonstrate that antioxidants (lipoic acid, melatonin) partially reverse phenylpyruvate-induced damage, supporting oxidative stress as a key pathomechanism [3].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9